molecular formula C11H8N2 B13680783 2-(Isoquinolin-8-YL)acetonitrile

2-(Isoquinolin-8-YL)acetonitrile

Cat. No.: B13680783
M. Wt: 168.19 g/mol
InChI Key: BSHFYVNXDVBXRP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-8-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of isoquinoline with acetonitrile in the presence of a suitable catalyst. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile efficiently produces isoquinoline derivatives . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-8-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like molecular iodine, reducing agents such as hydrogen gas, and catalysts like palladium and copper .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can lead to the formation of substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-8-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-(Isoquinolin-8-YL)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-isoquinolin-8-ylacetonitrile

InChI

InChI=1S/C11H8N2/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10/h1-3,5,7-8H,4H2

InChI Key

BSHFYVNXDVBXRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CC#N

Origin of Product

United States

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